molecular formula C16H18N2O3 B6369055 6-(4-Boc-aminophenyl)-2-hydroxypyridine CAS No. 1111114-28-3

6-(4-Boc-aminophenyl)-2-hydroxypyridine

Cat. No.: B6369055
CAS No.: 1111114-28-3
M. Wt: 286.33 g/mol
InChI Key: WPCPOVPCVFPGAP-UHFFFAOYSA-N
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Description

6-(4-Boc-aminophenyl)-2-hydroxypyridine is a heterocyclic compound featuring a pyridine core substituted at the 2-position with a hydroxyl group and at the 6-position with a 4-(tert-butoxycarbonylamino)phenyl group. The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing deprotection under acidic conditions for further functionalization.

Properties

IUPAC Name

tert-butyl N-[4-(6-oxo-1H-pyridin-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)17-12-9-7-11(8-10-12)13-5-4-6-14(19)18-13/h4-10H,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCPOVPCVFPGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The Boc protection can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The hydroxylation of the pyridine ring can be carried out using various methods, including the use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of 6-(4-Boc-aminophenyl)-2-hydroxypyridine may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-(4-Boc-aminophenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection.

Major Products Formed

    Oxidation: Formation of a carbonyl group.

    Reduction: Formation of an amine group.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

6-(4-Boc-aminophenyl)-2-hydroxypyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: Potential use in the development of pharmaceuticals due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Boc-aminophenyl)-2-hydroxypyridine involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the Boc-protected amine can be deprotected to reveal a reactive amine group that can interact with enzymes and other proteins. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 6-(4-Boc-aminophenyl)-2-hydroxypyridine include derivatives with substituted phenyl groups at the 6-position and modifications to the pyridine core. Below is a comparative analysis:

Table 1: Structural Comparison of Selected 2-Hydroxypyridine Derivatives
Compound Name Substituent at 6-Position Molecular Formula Molecular Weight Key Functional Groups
6-(4-Boc-aminophenyl)-2-hydroxypyridine 4-(Boc-amino)phenyl C₁₆H₁₇N₂O₃ 285.33 Hydroxyl, Boc-protected amine
6-(4-Cyanophenyl)-2-hydroxypyridine 4-Cyanophenyl C₁₂H₈N₂O 196.20 Hydroxyl, Cyano
6-(4-Carboxyphenyl)-2-hydroxypyridine 4-Carboxyphenyl C₁₂H₉NO₃ 215.20 Hydroxyl, Carboxylic acid
6-(4-Fluorophenyl)-2-hydroxypyridine 4-Fluorophenyl C₁₁H₈FNO 201.19 Hydroxyl, Fluoro
6-(3-Aminophenyl)-2-hydroxypyridine 3-Aminophenyl C₁₁H₁₀N₂O 186.21 Hydroxyl, Free amine

Key Observations :

  • Electronic Effects: The Boc-aminophenyl group is electron-donating due to the tert-butoxycarbonyl moiety, contrasting with electron-withdrawing groups like cyano (-CN) or carboxy (-COOH) in analogs. This influences reactivity in electrophilic substitution or metal coordination .
  • Steric Effects : The bulky Boc group reduces rotational freedom and may hinder intermolecular interactions compared to smaller substituents (e.g., -F, -NH₂) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility (Polar vs. Nonpolar Solvents) Tautomeric Stability (2-Hydroxypyridine vs. 2-Pyridone)
6-(4-Boc-aminophenyl)-2-hydroxypyridine Not reported Moderate in DMSO, low in water Favors 2-hydroxypyridine form due to Boc group
6-(4-Cyanophenyl)-2-hydroxypyridine 268–287 Low in water, soluble in DMF Tautomer equilibrium influenced by -CN electron withdrawal
2-Hydroxypyridine (unsubstituted) 105–107 High in polar solvents Dominant 2-pyridone form in aqueous solutions

Key Observations :

  • Melting Points : Substituted derivatives generally exhibit higher melting points than unsubstituted 2-hydroxypyridine due to increased molecular rigidity and intermolecular forces (e.g., hydrogen bonding in carboxy derivatives) .
  • Tautomerism : The Boc group stabilizes the 2-hydroxypyridine tautomer by reducing aromaticity disruption, whereas electron-withdrawing groups (e.g., -CN) favor the 2-pyridone form .

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